1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine
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Overview
Description
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine is a compound that features a thiazole ring, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as CF3SO2Na under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazol-2-yl)piperazine: A related compound with a similar structure but lacking the trifluoromethyl group.
Trifluoromethyl Ketones: Compounds that contain the trifluoromethyl group and exhibit similar chemical properties.
Uniqueness
1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine is unique due to the combination of its thiazole, piperazine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14F3N3OS |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(1,3-thiazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H14F3N3OS/c16-15(17,18)12-4-2-1-3-11(12)13(22)20-6-8-21(9-7-20)14-19-5-10-23-14/h1-5,10H,6-9H2 |
InChI Key |
GEQZFSCFWGCHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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